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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzoic acid

Cat. No.: B1349350

The crystal structure of 3-Fluoro-4-methylbenzoic acid (CsH7FO:z) reveals a nearly planar
molecular conformation.[1] The dihedral angle between the benzene ring and the carboxyl
group is minimal, indicating a high degree of conjugation.[1] In the solid state, pairs of
molecules are linked by O—H---O hydrogen bonds to form centrosymmetric dimers.[1]

Data Presentation

The following tables summarize the quantitative data from the single-crystal X-ray diffraction
study of 3-Fluoro-4-methylbenzoic acid.[1]

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula CsH7FO2
Formula Weight 154.14
Temperature 120(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 3.8132(5) A
b 6.0226(8) A
C 30.378(4) A
B 92.50(2)°
Volume 696.98(16) A3
z 4

Calculated Density 1.469 Mg/m3
Absorption Coefficient 0.12 mm~1
F(000) 320

Data Collection

Crystal Size

0.55x0.19x0.16 mm

Theta range for data collection

10.3 to 26.0°

Index ranges

-5<hs5, -8<k<8, -42<1<42

Reflections collected

1773

Independent reflections

1773 [R(int) = 0.000]

Refinement
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Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1773/0/102

Goodness-of-fit on F2 112

Final R indices [I>2sigma(l)] R1 =0.054, wR2 = 0.157

R indices (all data) R1 =0.067, wR2 = 0.164
Largest diff. peak and hole 0.49 and -0.25 e.A-3

Table 2: Hydrogen Bond Geometry

D—H-A d(D—H) (A) d(H--A) (A) d(D--A) (A) <(DHA) (°)

01—H01--02! 0.92(4) 1.70(4) 2.6117(17) 176(3)

Symmetry codes:
(i) =x, —y+2,

-z+1

Experimental Protocols

The determination of the crystal structure of 3-Fluoro-4-methylbenzoic acid involved the

following key steps:

1. Synthesis and Crystallization: The compound was synthesized and purified using standard
organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by
slow evaporation of a solution of the compound in an appropriate solvent system.

2. Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal was mounted on a
goniometer head. Data were collected at a low temperature (120 K) to minimize thermal
vibrations, using a diffractometer equipped with a Mo Ka radiation source (A = 0.71073 A).[1] A
series of w scans were performed to collect a complete dataset.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods
and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
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anisotropically. Hydrogen atoms were located in a difference Fourier map and refined
isotropically. The final structure was validated using standard crystallographic software.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a
small organic molecule like 2-Fluoro-4-methylbenzoic acid.
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Caption: Experimental workflow for crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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